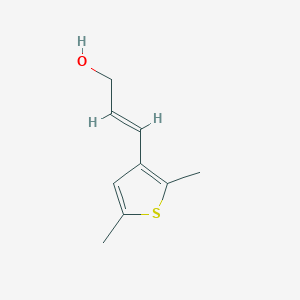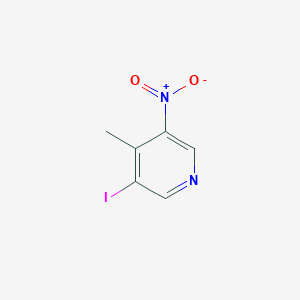![molecular formula C10H11BrO2S B13654119 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group attached to a thioether and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 2-mercaptoethanol under acidic or basic conditions to form the corresponding thioacetal. This intermediate is then oxidized to yield the final product. The reaction conditions often include the use of catalysts such as hydrochloric acid or sodium hydroxide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: The major product is 1-(4-Bromophenyl)-2-((2-oxoethyl)thio)ethan-1-one.
Reduction: The major product is 1-(4-Phenyl)-2-((2-hydroxyethyl)thio)ethan-1-one.
Substitution: The major products depend on the nucleophile used, such as 1-(4-Aminophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one when using amines.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of thioether-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether and hydroxyethyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- 1-(4-Methylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
Uniqueness
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11BrO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
Clé InChI |
TTZRPUITJPJLTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















